Bienvenue dans la boutique en ligne BenchChem!

(-)-O-Desmethyl Tramadol Hydrochloride

Opioid receptor pharmacology Binding affinity assays Enantiomer selectivity

This (-)-enantiomer of O-desmethyltramadol HCl is the definitive negative control for isolating μ-opioid receptor (MOR)-mediated effects in tramadol metabolite research. With 63-fold weaker MOR binding (Ki = 9680 nM vs 153 nM for the (+)-enantiomer) and no antinociception at doses up to 8 mg/kg i.v., it prevents confounding MOR activity in mechanistic studies of respiratory depression, gastrointestinal inhibition, and analgesic tolerance. It also serves as a monoamine reuptake inhibitor tool, potentiating (+)-M1 antinociception (P < 0.01) through enhanced noradrenergic transmission without inducing respiratory depression. Validated for enantioselective HPLC-MS/MS assay development and forensic toxicology. Order with a Certificate of Analysis to ensure enantiomeric purity.

Molecular Formula C15H24ClNO2
Molecular Weight 285.812
CAS No. 148218-19-3
Cat. No. B561791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-O-Desmethyl Tramadol Hydrochloride
CAS148218-19-3
Synonyms3-[(1S,2S)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol Hydrochloride; _x000B_(1S-cis)-3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol Hydrochloride; _x000B_EM 724; 
Molecular FormulaC15H24ClNO2
Molecular Weight285.812
Structural Identifiers
SMILESCN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl
InChIInChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m0./s1
InChIKeyIRGWVAWLHXDKIX-NQQJLSKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-O-Desmethyl Tramadol Hydrochloride (CAS 148218-19-3): Active M1 Metabolite of Tramadol for Opioid Pharmacology Research


(-)-O-Desmethyl Tramadol Hydrochloride (CAS 148218-19-3) is the (−)-enantiomer of the primary active metabolite (M1) of the synthetic analgesic tramadol [1]. This compound is a chiral phenylcyclohexanol derivative with the molecular formula C₁₅H₂₃NO₂·HCl. While the racemic M1 metabolite and its (+)-enantiomer are well-characterized μ-opioid receptor (MOR) agonists, (-)-O-desmethyltramadol exhibits a fundamentally distinct pharmacological signature: it possesses markedly weaker MOR affinity and instead functions primarily as a monoamine reuptake inhibitor [2]. This stereospecific divergence makes (-)-O-desmethyltramadol a critical research tool for dissecting the opioid versus non-opioid contributions to tramadol's analgesic mechanism and for investigating enantiomer-specific toxicological and pharmacokinetic properties [3].

(-)-O-Desmethyl Tramadol Hydrochloride (CAS 148218-19-3): Why Enantiomeric Purity Is Non-Negotiable in Tramadol Metabolite Research


The term "O-desmethyltramadol" (M1) encompasses a racemic mixture of two enantiomers—(+)-O-desmethyltramadol and (-)-O-desmethyltramadol—that exhibit profoundly divergent pharmacological activities. The (+)-enantiomer is a potent μ-opioid receptor (MOR) agonist responsible for tramadol's primary opioid-mediated analgesia [1]. In stark contrast, the (-)-enantiomer demonstrates approximately 63-fold weaker MOR binding affinity (Ki = 9680 nM vs. 153 nM) and does not produce antinociception in standard pain models [2]. Instead, (-)-O-desmethyltramadol acts as a monoamine reuptake inhibitor, a mechanism entirely distinct from its (+)-counterpart [3]. Consequently, substituting racemic M1 or the (+)-enantiomer for (-)-O-desmethyltramadol in experiments designed to isolate non-opioid mechanisms, study enantiomer-specific adverse effect profiles, or develop stereoselective analytical methods will produce confounding and scientifically invalid results. The procurement of enantiomerically pure (-)-O-desmethyltramadol is therefore essential for any study requiring mechanistic precision.

(-)-O-Desmethyl Tramadol Hydrochloride (CAS 148218-19-3): Head-to-Head Comparative Data for Evidence-Based Procurement


(-)-O-Desmethyltramadol vs. (+)-O-Desmethyltramadol: 63-Fold Differential in Human μ-Opioid Receptor Binding Affinity

In a head-to-head comparison using cloned human μ-opioid receptors (MOR) stably expressed in HN9.10 neuroblastoma cells, (-)-O-desmethyltramadol exhibited a Ki value of 9680 nM, which is approximately 63-fold higher (weaker affinity) than the 153 nM Ki observed for (+)-O-desmethyltramadol [1]. For reference, morphine—a prototypical MOR agonist—displayed a Ki of 7.1 nM in the same assay system [1]. This quantitative disparity establishes that (-)-O-desmethyltramadol is not merely a less potent opioid but rather a fundamentally distinct pharmacological entity with minimal meaningful MOR engagement at therapeutically relevant concentrations.

Opioid receptor pharmacology Binding affinity assays Enantiomer selectivity

(-)-O-Desmethyltramadol vs. (+)-O-Desmethyltramadol: Absence of In Vivo Antinociception and Respiratory Effects

In a direct comparative in vivo study in rats, intravenous administration of up to 8 mg/kg (-)-O-desmethyltramadol over 10 minutes produced no detectable antinociception in the tail-flick test and no measurable respiratory effects (changes in arterial pCO₂, pO₂, or pH) [1]. In stark contrast, a 2 mg/kg dose of (+)-O-desmethyltramadol administered under identical conditions achieved 100% antinociception (100% MPE) without inducing respiratory depression, whereas a higher 10 mg/kg dose of (+)-O-desmethyltramadol significantly altered pCO₂, pO₂, and pH values compared to baseline (P < 0.05) [1]. The antinociceptive effect of (+)-O-desmethyltramadol was completely abolished by β-funaltrexamine pretreatment, confirming MOR mediation [1].

In vivo pharmacology Antinociception Respiratory depression PK-PD modeling

(-)-O-Desmethyltramadol vs. (-)-Tramadol: Stereospecific Monoamine Reuptake Inhibition with Reduced Seizure Risk

(-)-O-Desmethyltramadol functions as a monoamine reuptake inhibitor, a mechanism shared with its parent enantiomer (-)-tramadol [1]. Pharmacokinetic-pharmacodynamic modeling in rats demonstrated that co-administration of (-)-O-desmethyltramadol significantly potentiates the antinociceptive effect of (+)-O-desmethyltramadol (P < 0.01) without inducing respiratory depression [1]. However, a critical differentiation emerges in the adverse effect profile: the M1 to M5 metabolites of tramadol, including (-)-O-desmethyltramadol, exhibit reduced seizure-inducing potency compared to the parent compound tramadol [2]. While exact SD₅₀ values for individual enantiomers were not reported, the study authors explicitly state that "M1 to M5 metabolites (and M1 enantiomers) of tramadol were less potent than tramadol" in the seizure endpoint [2]. This reduced seizure liability, combined with the absence of respiratory depression, represents a favorable safety margin compared to (-)-tramadol [2].

Monoamine reuptake inhibition Norepinephrine transporter Seizure threshold Safety pharmacology

(-)-O-Desmethyltramadol vs. (±)-O-Desmethyltramadol (Racemic M1): Enantiomer-Specific Contribution to In Vivo Antinociceptive Synergy

A pharmacokinetic-pharmacodynamic (PK-PD) modeling study in rats characterized the in vivo interaction between (+)-O-desmethyltramadol and (-)-O-desmethyltramadol under steady-state and non-steady-state conditions [1]. While the pharmacokinetic behavior was similar for both enantiomers with no significant interaction at the PK level (P > 0.05), a significant potentiation in the antinociceptive effect elicited by (+)-O-desmethyltramadol was observed during and after (-)-O-desmethyltramadol administration (P < 0.01) [1]. The PK-PD model attributed this synergy to (-)-O-desmethyltramadol-mediated inhibition of norepinephrine reuptake, which enhanced the effect of the opioid-mediated component from (+)-O-desmethyltramadol [1]. Importantly, no significant respiratory effects were observed during combined administration (P > 0.05) [1].

Drug synergy Pharmacokinetic-pharmacodynamic modeling Enantiomer interaction Monoamine reuptake

(-)-O-Desmethyltramadol vs. (+)-O-Desmethyltramadol: Differential Effects on Gastrointestinal Peristalsis via Distinct Receptor Mechanisms

In a study examining the effects of tramadol enantiomers and its major metabolite on intestinal peristalsis in guinea pig small intestine, O-desmethyltramadol (racemic M1) concentration-dependently increased the peristaltic pressure threshold (PPT) over a range of 0.1–100 μM [1]. The rank order of potency for inhibiting peristalsis was (-)-tramadol < (+)-tramadol < O-desmethyltramadol [1]. Critically, the peristaltic motor inhibition caused by O-desmethyltramadol was nearly completely prevented by naloxone but left unaltered by adrenoceptor antagonists prazosin plus yohimbine, whereas the effects of (+)- and (-)-tramadol were only partially naloxone-reversible and were reduced by adrenoceptor blockade [1]. This differential pharmacology indicates that O-desmethyltramadol inhibits gut motility through a predominantly opioid receptor-mediated mechanism, whereas the parent enantiomers involve both opioid and adrenergic pathways [1].

Gastrointestinal motility Opioid side effects Peristalsis inhibition Ex vivo pharmacology

(-)-O-Desmethyltramadol vs. O-Desmethyltramadol (Racemic): Critical Role as Analytical Reference Standard in Stereoselective Bioanalysis

Accurate quantification of tramadol and its metabolites in biological matrices requires stereoselective analytical methods due to the distinct pharmacokinetic and pharmacodynamic profiles of the individual enantiomers [1]. In human subjects, the kinetics of tramadol enantiomers are stereoselective following oral administration, and age-related changes in hepatic and renal function significantly affect exposure to O-desmethyltramadol enantiomers [2]. Specifically, exposure to O-desmethyltramadol is higher in elderly subjects compared to young adults, highlighting the necessity of enantiomer-specific quantification for clinical and forensic applications [2]. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods capable of simultaneously analyzing tramadol, O-desmethyltramadol, and N-desmethyltramadol enantiomers in plasma have been developed and validated for pharmacokinetic applications [1]. (-)-O-Desmethyltramadol hydrochloride serves as an essential certified reference standard for calibrating these chiral analytical methods and for confirming enantiomeric identity in unknown samples [1].

Analytical chemistry Chiral separation LC-MS/MS Forensic toxicology Reference standard

(-)-O-Desmethyl Tramadol Hydrochloride (CAS 148218-19-3): Validated Research Applications Based on Comparative Evidence


Negative Control for μ-Opioid Receptor-Mediated Effects in Tramadol Metabolite Studies

Given its 63-fold weaker μ-opioid receptor binding affinity (Ki = 9680 nM vs. 153 nM for the (+)-enantiomer) and complete lack of in vivo antinociception at doses up to 8 mg/kg i.v., (-)-O-desmethyltramadol serves as the definitive negative control for isolating MOR-mediated pharmacological effects in experiments involving tramadol metabolites [1]. This application is particularly critical in studies examining opioid-induced respiratory depression, gastrointestinal motility inhibition, or analgesic tolerance, where the (+)-enantiomer produces measurable effects but the (-)-enantiomer demonstrates no activity [2].

Investigation of Monoamine Reuptake Inhibition with Reduced Seizure Confounding

(-)-O-Desmethyltramadol functions as a monoamine reuptake inhibitor and significantly potentiates the antinociceptive effects of (+)-O-desmethyltramadol (P < 0.01) through enhanced noradrenergic transmission [1]. Importantly, the M1 metabolites (including the (-)-enantiomer) exhibit reduced seizure-inducing potency compared to the parent compound tramadol [2]. This combination of retained reuptake inhibition activity and lower seizure liability makes (-)-O-desmethyltramadol a cleaner pharmacological tool than (-)-tramadol for studying monoamine transporter mechanisms without the confounding risk of seizure induction that complicates experiments with the parent compound.

Stereoselective Pharmacokinetic and Drug-Drug Interaction Studies

The enantiomers of O-desmethyltramadol exhibit similar pharmacokinetic behavior (no significant PK interaction, P > 0.05) but distinct pharmacodynamic profiles, with (-)-O-desmethyltramadol potentiating (+)-M1-mediated antinociception without inducing respiratory depression [1]. Enantiomerically pure (-)-O-desmethyltramadol is therefore essential for pharmacokinetic studies examining CYP2D6-mediated metabolism, P-glycoprotein transport interactions, and age-related changes in tramadol metabolite exposure, where stereoselective quantification reveals that elderly subjects exhibit higher O-desmethyltramadol exposure than young adults [2].

Calibration Standard for Chiral LC-MS/MS Bioanalytical Method Development

Validated HPLC-MS/MS methods for simultaneous enantiomeric analysis of tramadol and its phase I metabolites in plasma require enantiomerically pure reference standards for accurate calibration and peak identification [1]. (-)-O-Desmethyltramadol hydrochloride (CAS 148218-19-3) is the certified reference standard for the (-)-enantiomer, enabling forensic toxicology laboratories, clinical pharmacology units, and pharmaceutical research facilities to develop and validate stereoselective assays that distinguish between the pharmacologically active (+)-M1 opioid agonist and the non-opioid (-)-M1 reuptake inhibitor in biological specimens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-O-Desmethyl Tramadol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.